1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a substituted dihydropyridine derivative characterized by a 2-methoxyethyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 197.19 g/mol (calculated). The compound’s SMILES notation is COCCN1C=C(C=CC1=O)C(=O)O, and it is registered under CAS number 1286264-09-2 . This structure combines a flexible ether chain (enhancing solubility) with a planar aromatic core, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-methoxyethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPECRKGZFPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound with notable biological activity and potential therapeutic applications. Its molecular formula is C9H11NO4, and it has a molecular weight of 197.19 g/mol. This compound has been the subject of various studies focusing on its pharmacological properties, synthesis methods, and biological mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 1234914-99-8 |
| Purity | Typically >95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Cytotoxic Effects
The compound has also shown promising cytotoxic effects in cancer cell lines. Studies utilizing the MTT assay have revealed that it induces apoptosis in several cancer types, including breast (MCF7) and lung (A549) adenocarcinoma cells. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases. The neuroprotective effects are hypothesized to be mediated through the modulation of glutamate receptors and reduction of excitotoxicity.
Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which may make it a candidate for treating inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial potential.
Study 2: Cytotoxicity in Cancer Cells
In vitro testing on MCF7 and A549 cell lines revealed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM for MCF7 cells and 30 µM for A549 cells, highlighting its potential as an anticancer agent.
Study 3: Neuroprotection Against Oxidative Stress
A study published in the Journal of Neuropharmacology assessed the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The findings indicated that pre-treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. Below is a systematic comparison with analogs, categorized by substituent type:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Solubility :
- Alkyl/ether chains (e.g., 2-methoxyethyl or 2-methylpropyl) improve aqueous solubility due to polar or flexible groups .
- Aryl substituents (e.g., 4-nitrophenyl or 3-chlorophenyl) increase lipophilicity, favoring membrane penetration but reducing solubility .
Electronic and Steric Influences: Electron-withdrawing groups (e.g., nitro, chloro) enhance the acidity of the carboxylic acid moiety, impacting reactivity in coupling reactions .
Applications in Synthesis :
- Carboxylic acid derivatives are widely used as pro-ligands in coordination polymers (e.g., Zn-based catalysts ).
- Esterified analogs serve as intermediates for bioactive molecules, such as protease inhibitors .
Research Findings and Trends
- Synthetic Utility: The carboxylic acid group enables conjugation via amide bonds (e.g., coupling with aminophenols in ), making these compounds valuable in drug design .
Preparation Methods
Preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid Core
One of the most documented and efficient methods for synthesizing the core 6-oxo-1,6-dihydropyridine-3-carboxylic acid involves hydrothermal reaction conditions using substituted pyridines as starting materials.
- Hydrothermal Synthesis Method
A typical procedure involves placing 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL) into a 25 mL sealed hydrothermal reactor. The mixture is heated at 100–180°C for 24–72 hours. After natural cooling to room temperature, white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained by decanting the liquid. This method yields over 80% product and is noted for producing crystals with fewer internal defects and high stability at room temperature. The use of water as a solvent makes the process environmentally friendly and operationally simple.
| Parameter | Details |
|---|---|
| Starting material | 2-chloro-5-trifluoromethylpyridine (0.54 g) |
| Solvent | Water (17 mL) |
| Reactor volume | 25 mL hydrothermal reactor |
| Temperature | 100–180°C |
| Reaction time | 24–72 hours |
| Product form | White flaky crystals |
| Yield | >80% |
| Advantages | High purity, stable crystals, green solvent |
- Microbial Hydroxylation
Another approach reported for related dihydropyridine carboxylic acids involves microbial hydroxylation. For example, Alcaligenes faecalis DSM 6269 can hydroxylate pyridine-2-carboxylic acid regioselectively to yield 6-oxo-1,6-dihydropyridine-2-carboxylic acid. Although this method is specific for the 2-carboxylic acid derivative, it demonstrates a biocatalytic route that could be adapted or inspire similar strategies for the 3-carboxylic acid analogs.
Summary of Preparation Strategy
| Stage | Method | Key Features | Yield/Outcome |
|---|---|---|---|
| Core synthesis | Hydrothermal reaction (water solvent) | Green, simple, high yield (>80%) | Stable crystalline product |
| Alternative core synthesis | Microbial hydroxylation | Regioselective, biocatalytic | Demonstrated for related compounds |
| N-Alkylation for substitution | Alkylation with 2-methoxyethyl halide | Standard SN2 reaction, mild conditions | Efficient introduction of substituent |
Research Findings and Notes
- The hydrothermal synthesis method provides a robust and scalable route to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core with minimal impurities and high crystal stability, which is critical for subsequent functionalization steps.
- Microbial hydroxylation offers an eco-friendly alternative for related compounds but requires optimization for the 3-carboxylic acid derivative and may have lower throughput.
- N-Alkylation is a well-established method for introducing alkyl groups on nitrogen atoms in heterocycles, and the use of 2-methoxyethyl halides is straightforward, allowing for selective substitution without affecting the carboxylic acid moiety.
- No direct industrial-scale preparation methods for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid were found, but the combination of these methods is consistent with standard organic synthesis practices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- The compound is typically synthesized via multi-step organic reactions, including coupling of a pyridinone core with a 2-methoxyethyl group. Key steps involve activating the carboxylic acid moiety (e.g., using EDC·HCl and HOBt as coupling agents) and optimizing reaction temperature (e.g., 0°C for reduced side reactions). Yield optimization requires careful control of stoichiometry, solvent choice (e.g., DMF for solubility), and purification via column chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are employed to confirm the compound’s structure?
- NMR spectroscopy (¹H, ¹³C) is critical for confirming functional groups and regiochemistry. For example, characteristic peaks for the methoxyethyl group appear at δ ~3.3–3.5 ppm (¹H). X-ray crystallography (as in related pyridinone derivatives) resolves bond lengths and angles, validating the keto-enol tautomerism and hydrogen-bonding networks .
Q. What are the typical applications of this compound in medicinal chemistry research?
- It serves as a precursor for bioactive derivatives, such as protease inhibitors or enzyme-targeting agents. The pyridinone core is amenable to functionalization at the 3-carboxylic acid position, enabling structure-activity relationship (SAR) studies for drug candidates .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Column chromatography (silica gel, eluting with gradients of MeOH/CH₂Cl₂) effectively separates polar impurities. Recrystallization from solvents like pyridine or ethanol yields high-purity crystals, as demonstrated in analogous compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data or crystallographic analysis when characterizing derivatives of this compound?
- Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments. For crystallographic mismatches, consider polymorphism or solvent effects. Computational tools (e.g., DFT for predicted IR/NMR) can reconcile experimental vs. theoretical data .
Q. What strategies are effective in modifying the 2-methoxyethyl substituent to enhance biological activity while maintaining solubility?
- Bioisosteric replacement (e.g., replacing methoxy with ethoxy or cyclopropoxy) balances lipophilicity and solubility. Introducing halogenated or polar groups (e.g., -OH, -NH₂) at the ethyl chain improves target engagement without compromising aqueous stability .
Q. How do variations in coupling reagents (e.g., EDC vs. DCC) impact the synthesis efficiency of amide derivatives of this compound?
- EDC·HCl/HOBt systems minimize racemization in amide bond formation compared to DCC, which may form insoluble byproducts. However, EDC requires strict anhydrous conditions. Reaction monitoring (TLC or LC-MS) identifies optimal reagent ratios for maximal conversion .
Q. How does the choice of solvent in crystallization affect the polymorphic outcomes of this compound’s derivatives?
- Polar aprotic solvents (e.g., DMF, pyridine) favor hydrogen-bonded networks , yielding stable monoclinic crystals. Non-polar solvents (e.g., hexane) may produce less stable amorphous forms. Solvent evaporation rate and temperature gradients should be systematically tested .
Q. What stability considerations are critical for long-term storage of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
